Cas no 2679927-57-0 ((2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid)

(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
- 2679927-57-0
- EN300-28275201
-
- Inchi: 1S/C7H10F3NO4/c1-15-4(5(12)13)2-3-11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13)/t4-/m0/s1
- InChI Key: OQYIVFWEZUMZHQ-BYPYZUCNSA-N
- SMILES: FC(C(NCC[C@@H](C(=O)O)OC)=O)(F)F
Computed Properties
- Exact Mass: 229.05619229g/mol
- Monoisotopic Mass: 229.05619229g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 0.5
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275201-2.5g |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid |
2679927-57-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28275201-10.0g |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid |
2679927-57-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28275201-0.1g |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid |
2679927-57-0 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28275201-0.5g |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid |
2679927-57-0 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28275201-1.0g |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid |
2679927-57-0 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28275201-0.25g |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid |
2679927-57-0 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28275201-5.0g |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid |
2679927-57-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-28275201-0.05g |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid |
2679927-57-0 | 95.0% | 0.05g |
$827.0 | 2025-03-19 |
(2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid Related Literature
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid
Comprehensive Overview of (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 2679927-57-0)
The compound (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 2679927-57-0) is a chiral organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a methoxy group and a trifluoroacetamido moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
One of the key features of (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid is its stereochemistry. The (2S) configuration ensures high enantiomeric purity, which is critical for applications in asymmetric synthesis and medicinal chemistry. The presence of the trifluoroacetamido group enhances its metabolic stability, making it a preferred choice for designing prodrugs and targeted therapies. This compound is often discussed in the context of peptide mimetics and small molecule therapeutics, aligning with current trends in precision medicine.
In recent years, the demand for chiral building blocks like (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid has surged, driven by advancements in AI-driven drug discovery and high-throughput screening. Scientists frequently search for its synthetic routes, spectroscopic data, and applications in drug design. The compound's CAS No. 2679927-57-0 is often used as a unique identifier in chemical databases, ensuring accurate retrieval of its properties and safety data.
Another area of interest is the compound's potential in bioconjugation and proteomics. The trifluoroacetamido group can serve as a reactive handle for attaching fluorescent tags or affinity probes, enabling its use in chemical biology studies. This aligns with the growing focus on multi-omics approaches, where researchers aim to integrate chemical and biological data for a holistic understanding of disease mechanisms.
From a commercial perspective, (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid is supplied by specialized fine chemical manufacturers and custom synthesis providers. Its pricing and availability are often queried by procurement teams in the pharmaceutical industry. Additionally, its stability under various conditions and solubility profiles are frequently researched to ensure compatibility with formulation development.
In conclusion, (2S)-2-methoxy-4-(2,2,2-trifluoroacetamido)butanoic acid (CAS No. 2679927-57-0) represents a versatile and high-value compound in modern chemistry. Its applications span from drug discovery to diagnostic tools, reflecting its broad utility. As the scientific community continues to explore its potential, this molecule is poised to play a pivotal role in advancing personalized medicine and biotechnological innovations.
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